N,N-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethylfuran-3-carboxamide: is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with a carboxamide group at the 3-position and two methyl groups attached to the nitrogen atom of the carboxamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Carboxylic Acids: One common method involves the conversion of carboxylic acids to N,N-dimethylamides using N,N-dimethylacetamide as a dimethylamine source.
From Acid Chlorides: Another method involves the reaction of acid chlorides with N,N-dimethylamines in the presence of activating agents.
Industrial Production Methods: The industrial production of N,N-dimethylfuran-3-carboxamide often employs the above-mentioned methods, with a focus on optimizing yields and minimizing environmental impact. The use of environmentally benign solvents and reagents is a key consideration in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-dimethylfuran-3-carboxamide can undergo oxidation reactions, often leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The furan ring can participate in various substitution reactions, including electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-dimethylfuran-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: This compound has shown potential as an inhibitor of certain viral infections, including the H5N1 influenza virus . Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism by which N,N-dimethylfuran-3-carboxamide exerts its effects involves interactions with specific molecular targets. For example, as an antiviral agent, it may inhibit viral replication by binding to viral proteins or interfering with viral entry into host cells . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- N,N-dimethylacetamide
- N,N-dimethylformamide
- Furan-3-carboxamide
Comparison: N,N-dimethylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity. Compared to N,N-dimethylacetamide and N,N-dimethylformamide, the furan ring provides additional sites for chemical modification and potential biological activity .
Eigenschaften
CAS-Nummer |
14757-80-3 |
---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
N,N-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C7H9NO2/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
GLKZDYDVSBCMAA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=COC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.